molecular formula C20H12FN5O2 B6278083 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 2768326-92-5

2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B6278083
CAS RN: 2768326-92-5
M. Wt: 373.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a useful research compound. Its molecular formula is C20H12FN5O2 and its molecular weight is 373.3. The purity is usually 93.
BenchChem offers high-quality 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is a pyrrolopyridine derivative, the second is an oxadiazole derivative, and the third is a phenol derivative. These intermediates are then coupled together using appropriate coupling agents to form the final product.", "Starting Materials": [ "2-bromo-5-nitropyridine", "4-aminopyridine", "1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid", "2-fluoro-4-nitrophenol", "thionyl chloride", "sodium azide", "sodium hydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "palladium on carbon", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "tetrahydrofuran" ], "Reaction": [ "Step 1: Synthesis of 4-(2-bromo-5-nitropyridin-4-yl)aniline by reacting 2-bromo-5-nitropyridine with 4-aminopyridine in the presence of palladium on carbon catalyst and hydrogen gas.", "Step 2: Synthesis of 5-(4-(4-(2-bromo-5-nitrophenylamino)phenyl)-1,2,4-oxadiazol-3-yl)-1H-pyrrolo[2,3-b]pyridine by reacting 4-(2-bromo-5-nitropyridin-4-yl)aniline with 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, sodium azide, triethylamine, and N,N'-dicyclohexylcarbodiimide in dichloromethane solvent.", "Step 3: Synthesis of 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol by reacting 5-(4-(4-(2-bromo-5-nitrophenylamino)phenyl)-1,2,4-oxadiazol-3-yl)-1H-pyrrolo[2,3-b]pyridine with 2-fluoro-4-nitrophenol, thionyl chloride, and sodium borohydride in tetrahydrofuran and acetic acid solvent." ] }

CAS RN

2768326-92-5

Product Name

2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol

Molecular Formula

C20H12FN5O2

Molecular Weight

373.3

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.